sodium;6-chloro-1,3-benzoxazol-3-id-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;6-chloro-1,3-benzoxazol-3-id-2-one is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;6-chloro-1,3-benzoxazol-3-id-2-one typically involves the reaction of 2-aminophenol with chloroformic acid derivatives under specific conditions. One common method involves the use of 2-aminophenol and 6-chloro-2-formylbenzoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like toluene at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and involves the use of industrial-grade reagents and solvents. The product is then purified through recrystallization or chromatography techniques to obtain the final compound .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;6-chloro-1,3-benzoxazol-3-id-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone or other halogenating agents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
Sodium;6-chloro-1,3-benzoxazol-3-id-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium;6-chloro-1,3-benzoxazol-3-id-2-one involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π stacking interactions with biological targets, leading to its biological effects. It is known to inhibit certain enzymes and receptors, which contributes to its antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-1,3-benzoxazol-2(3H)-one: Another benzoxazole derivative with similar biological activities.
6-Bromo-1,3-benzoxazol-2(3H)-one: A brominated analogue with comparable properties.
Uniqueness
Sodium;6-chloro-1,3-benzoxazol-3-id-2-one is unique due to its specific substitution pattern and the presence of a sodium ion, which can influence its solubility and reactivity. This makes it distinct from other benzoxazole derivatives and contributes to its unique biological and chemical properties .
Eigenschaften
Molekularformel |
C7H3ClNNaO2 |
---|---|
Molekulargewicht |
191.55 g/mol |
IUPAC-Name |
sodium;6-chloro-1,3-benzoxazol-3-id-2-one |
InChI |
InChI=1S/C7H4ClNO2.Na/c8-4-1-2-5-6(3-4)11-7(10)9-5;/h1-3H,(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
WAEDRLXTKLEGAL-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)OC(=O)[N-]2.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.